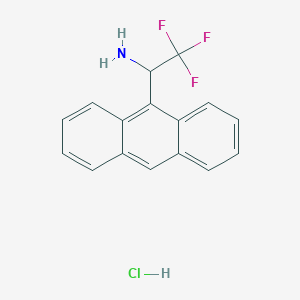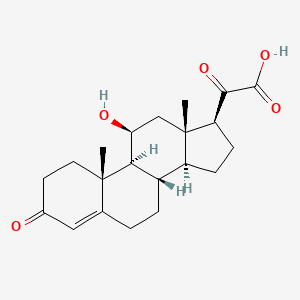
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position of the sugar moiety and a bromine atom at the 5 position of the pyrimidine ring. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the fluorine atom at the 2’ position. The pyrimidine base is then brominated at the 5 position. The final step involves the coupling of the modified sugar with the brominated pyrimidine base under specific reaction conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions with other nucleosides or nucleotides to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different substituents at the 5 position of the pyrimidine ring .
Applications De Recherche Scientifique
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Chemical Biology: The compound is used as a probe to study enzyme-substrate interactions and the mechanisms of nucleic acid-modifying enzymes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- involves its incorporation into DNA or RNA. Once incorporated, the compound can interfere with nucleic acid synthesis and function. For example, it can inhibit the activity of DNA polymerases and reverse transcriptases, leading to the termination of DNA or RNA chain elongation. This mechanism is particularly relevant in its antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU): Another nucleoside analog with similar modifications but with an iodine atom at the 5 position instead of bromine.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl) Uracil (FAU): Similar to the compound but without the bromine atom at the 5 position.
Uniqueness
The presence of both the fluorine atom at the 2’ position and the bromine atom at the 5 position makes 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- unique. These modifications enhance its stability and binding affinity to nucleic acids, making it particularly effective in its applications .
Propriétés
Formule moléculaire |
C9H11BrFN3O5 |
|---|---|
Poids moléculaire |
340.10 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrFN3O5/c10-3-1-14(8(17)13-6(3)12)7-9(11,18)5(16)4(2-15)19-7/h1,4-5,7,15-16,18H,2H2,(H2,12,13,17)/t4-,5-,7-,9+/m1/s1 |
Clé InChI |
ZNGPXXFFNHBLLZ-WRTIISMISA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(O)F)N)Br |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(O)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)




